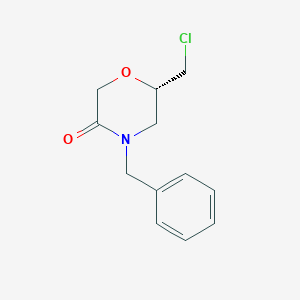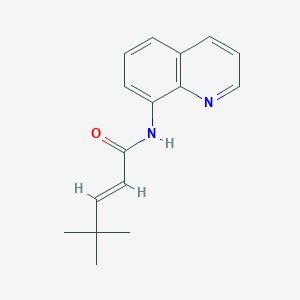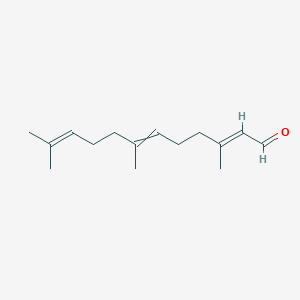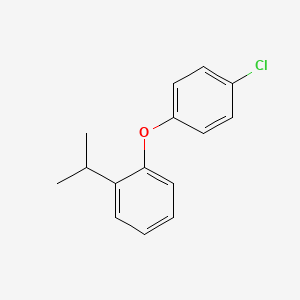
(6S)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- is a chemical compound with a unique structure that includes a morpholinone ring substituted with chloromethyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- typically involves the following steps:
Formation of the Morpholinone Ring: The initial step involves the formation of the morpholinone ring through a cyclization reaction.
Introduction of Chloromethyl and Phenylmethyl Groups: The chloromethyl and phenylmethyl groups are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinone, 6-phenyl-, (6S)-: Similar structure but lacks the chloromethyl group.
3-Morpholinone, 6-(trifluoromethyl)-, (6S)-: Contains a trifluoromethyl group instead of chloromethyl.
3-Morpholinone, 6-[(2-hydroxyphenoxy)phenylmethyl]-: Substituted with a hydroxyphenoxy group.
Uniqueness
3-Morpholinone, 6-(chloromethyl)-4-(phenylmethyl)-, (6S)- is unique due to the presence of both chloromethyl and phenylmethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
278788-96-8 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(6S)-4-benzyl-6-(chloromethyl)morpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
InChI Key |
QSXZAOJHAYKPIB-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)CCl |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)


![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)

![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)


